molecular formula C11H10Br2N2O2 B1405547 Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 859787-43-2

Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1405547
CAS No.: 859787-43-2
M. Wt: 362.02 g/mol
InChI Key: ABPBYBKVQPUJAA-UHFFFAOYSA-N
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Description

Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly due to its unique structural features and biological activities .

Preparation Methods

The synthesis of Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Mechanism of Action

The mechanism of action of Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific bromination pattern and the presence of the ethyl carboxylate group, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2N2O2/c1-3-17-11(16)9-5-15-6(2)7(12)4-8(13)10(15)14-9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPBYBKVQPUJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C(C=C(C2=N1)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 3
Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 4
Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 6
Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate

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